N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Description
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a structurally complex small molecule featuring a benzo[d]thiazole core substituted with 4,7-dimethoxy groups, a phenoxy-linked propanamide chain, and a pyridin-2-ylmethyl moiety. The benzo[d]thiazole scaffold is known for its pharmacological relevance, including antimicrobial and anticancer activities, while the pyridine and phenoxy groups may enhance solubility and target binding .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-29-19-11-12-20(30-2)23-22(19)26-24(32-23)27(16-17-8-6-7-14-25-17)21(28)13-15-31-18-9-4-3-5-10-18/h3-12,14H,13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKPUXJXDFGSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including insecticidal and fungicidal properties, structure-activity relationships, and relevant case studies.
Biological Activity Overview
Recent research has highlighted several biological activities associated with this compound. Notably, it exhibits significant insecticidal properties against various pests and potential antifungal effects.
Insecticidal Activity
In a series of studies, compounds similar to this compound have shown promising results against Lepidopteran pests. For instance:
- Compound Efficacy : Preliminary assays indicated that derivatives of the compound demonstrated over 90% lethality against Plutella xylostella at concentrations as low as 100 mg/L.
| Compound | Target Pest | Concentration (mg/L) | Lethality (%) |
|---|---|---|---|
| 5a | Plutella xylostella | 100 | 100 |
| 5b | Tetranychus cinnabarinus | 400 | 97.22 |
| 5c | Cucumber downy mildew | 400 | 74.07 |
These results suggest that the compound's structural features contribute significantly to its insecticidal efficacy.
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Cucumber downy mildew. In studies, compounds derived from similar structures showed inhibition rates reaching up to 96.30% at higher concentrations.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of such compounds. The presence of specific functional groups in this compound appears to enhance its bioactivity:
- Thiazole Ring : Contributes to increased binding affinity to target sites in pests.
- Phenoxy Group : Enhances lipophilicity, improving penetration through biological membranes.
- Pyridine Moiety : May facilitate interactions with specific receptors or enzymes in target organisms.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Insecticidal Tests : A study reported that various derivatives exhibited lethal effects against common agricultural pests, with some achieving over 90% mortality rates under controlled conditions.
- Fungicidal Assays : Another study indicated that certain analogs showed significant antifungal activity against pathogens affecting crops, suggesting their potential use in integrated pest management strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, synthetic routes, and physicochemical properties.
Core Heterocyclic Modifications
- Benzo[b]thiophene vs. Benzo[d]thiazole: Compounds in and feature a benzo[b]thiophene core (e.g., 4,7-dimethoxybenzo[b]thiophen-2-yl derivatives), while the target compound employs a benzo[d]thiazole ring.
Substituent Positioning :
Both the target and compounds retain 4,7-dimethoxy groups on the heterocycle, suggesting a shared emphasis on electronic modulation and steric effects for target interactions .
Propanamide Side-Chain Variations
- Phenoxy vs. Piperazine/Morpholine Groups: The target compound’s 3-phenoxypropanamide side chain differs from analogs in and , which incorporate piperazine, morpholine, or pyrrolidine groups. For example: Compound 8c (): Features a 4-(4-fluorophenyl)piperazine side chain, enhancing hydrophilicity and hydrogen-bonding capacity . Compound 7 (): Includes a morpholine group, which may improve metabolic stability compared to the target’s phenoxy group .
Pyridin-2-ylmethyl vs. Pyridine Derivatives :
The target’s pyridin-2-ylmethyl substituent contrasts with pyridine-containing analogs like Compound 8e () , which integrates a pyridin-2-yl-piperazine moiety. This structural difference could influence metal coordination or π-π stacking interactions .
Physicochemical Properties
- Melting Points : The target’s melting point is unreported, but analogs like Compound 7 () exhibit higher melting points (115–116°C) due to morpholine’s rigidity .
- Solubility : The pyridin-2-ylmethyl group in the target may enhance aqueous solubility compared to lipophilic phenylpiperazine derivatives in .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide with high purity?
The synthesis requires precise control of temperature (±2°C), solvent selection (e.g., DMF or dichloromethane for polar intermediates), and reaction time (typically 12–48 hours). Multi-step protocols often involve coupling reactions (e.g., amide bond formation) and protection/deprotection strategies for reactive groups like the pyridine nitrogen. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is confirmed via HPLC with UV detection (λ = 254 nm) .
Q. What in vitro assays are commonly used to evaluate the compound’s biological activity?
Standard assays include:
- Enzyme inhibition studies : IC₅₀ determination using fluorogenic substrates (e.g., kinase or protease targets).
- Cell viability assays : MTT or ATP-based tests in cancer cell lines (e.g., HepG2 or MCF-7).
- Binding affinity assays : Surface Plasmon Resonance (SPR) for kinetic analysis of target interactions .
Advanced Research Questions
Q. How can researchers address low yields in multi-step synthesis of this compound?
Yield optimization involves:
- Intermediate stabilization : Using anhydrous conditions and inert atmospheres for moisture-sensitive steps.
- Catalyst screening : Testing Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).
- Reaction monitoring : Real-time tracking via thin-layer chromatography (TLC) or inline FTIR to identify bottlenecks .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Molecular docking (AutoDock Vina or Glide) models interactions with active sites (e.g., ATP-binding pockets). Molecular Dynamics (MD) simulations (AMBER or GROMACS) assess stability over 100+ ns trajectories. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Q. How can discrepancies between in vitro and in vivo activity data be resolved?
Contradictions often arise from poor pharmacokinetics (PK). Solutions include:
- Metabolic stability assays : Liver microsome studies to identify degradation pathways.
- Formulation optimization : Liposomal encapsulation to enhance bioavailability.
- Orthogonal validation : Replicating results in 3D cell cultures or patient-derived xenografts .
Q. What methodologies validate the accuracy of DFT calculations for reaction mechanisms involving this compound?
Validation involves:
- Basis set benchmarking : Comparing B3LYP/6-31G* vs. M06-2X/cc-pVTZ results.
- Experimental correlation : Matching computed activation energies with kinetic data (e.g., Arrhenius plots).
- Multireference methods : Using CASSCF for systems with strong electron correlation .
Data Analysis and Optimization
Q. How can SAR studies guide the optimization of this compound’s bioactivity?
Structure-Activity Relationship (SAR) analysis involves:
- Substituent scanning : Modifying the dimethoxybenzothiazole or pyridin-2-ylmethyl groups.
- Free-Wilson analysis : Quantifying contributions of specific moieties to activity.
- Co-crystallization : X-ray diffraction of ligand-target complexes to guide rational design .
Q. What strategies mitigate off-target effects observed in cellular assays?
- Proteome-wide profiling : Chemoproteomics (e.g., thermal shift assays) to identify unintended interactions.
- Selectivity screening : Testing against homologous enzymes (e.g., kinase isoforms).
- Scaffold hopping : Redesigning the core structure to reduce non-specific binding .
Q. How can researchers resolve conflicting NMR data for stereoisomers of this compound?
- Chiral chromatography : Using columns with cellulose-based stationary phases.
- NOESY experiments : Identifying spatial proximity of protons to assign configurations.
- Vibrational Circular Dichroism (VCD) : Correlating experimental and computed spectra for absolute stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
